![molecular formula C6H3BrCl2Mg B1591733 3,5-Dichlorophenylmagnesium bromide CAS No. 82297-90-3](/img/structure/B1591733.png)
3,5-Dichlorophenylmagnesium bromide
Overview
Description
3,5-Dichlorophenylmagnesium bromide is a chemical compound with the molecular formula Cl2C6H3MgBr and a molecular weight of 250.20 . It is commonly used in laboratory settings and in the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of 3,5-Dichlorophenylmagnesium bromide consists of a phenyl ring with two chlorine atoms and a magnesium bromide group . The exact spatial configuration and bond lengths/angles would require more detailed spectroscopic data for accurate determination.Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it can be used in the preparation of non-alternant polycyclic hydrocarbon named indeno-benzophenalene . It can also act as a substrate in the synthesis of carboxylic esters by reacting with 2-methyl-4,6-pyrimidyl dicarbonates .Physical And Chemical Properties Analysis
3,5-Dichlorophenylmagnesium bromide is a brown to black liquid with a density of 0.972 g/mL at 25 °C . It has a boiling point of 65 °C . It is highly flammable and is usually stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Non-Alternant Polycyclic Hydrocarbons
This compound is used in key synthetic steps for the preparation of non-alternant polycyclic hydrocarbons, such as indeno-benzophenalene . These hydrocarbons have potential applications in organic electronics due to their unique structural and electronic properties .
Preparation of Carboxylic Esters
It serves as a substrate in the synthesis of carboxylic esters by reacting with 2-methyl-4,6-pyrimidyl dicarbonates . Carboxylic esters have various applications, including as intermediates in pharmaceuticals and agrochemicals .
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Dichlorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of 3,5-Dichlorophenylmagnesium bromide are electrophilic carbon atoms present in carbonyl groups .
Mode of Action
The mode of action of 3,5-Dichlorophenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The carbon-magnesium bond in 3,5-Dichlorophenylmagnesium bromide is polar, with the carbon atom carrying a partial negative charge . This allows the carbon atom to act as a nucleophile, attacking the electrophilic carbon of the carbonyl group and forming a new carbon-carbon bond .
Biochemical Pathways
The use of 3,5-Dichlorophenylmagnesium bromide in the synthesis of carboxylic esters and aryl ketones affects the biochemical pathways of these compounds . For instance, it can be used in the synthesis of non-alternant polycyclic hydrocarbons . These compounds have applications in organic electronics and photonics .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, including biological systems .
Result of Action
The result of the action of 3,5-Dichlorophenylmagnesium bromide is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including carboxylic esters and aryl ketones .
Action Environment
The action of 3,5-Dichlorophenylmagnesium bromide is highly dependent on the reaction environment . It is typically used in anhydrous conditions, as it reacts violently with water . The reaction is usually carried out in an inert atmosphere to prevent oxidation . The temperature of the reaction can also influence the rate and outcome of the reaction .
properties
IUPAC Name |
magnesium;1,3-dichlorobenzene-5-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOUTRKHWIHCHT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1Cl)Cl.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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